4-Iodo-1,5-dimethyl-1h-imidazole
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Overview
Description
4-Iodo-1,5-dimethyl-1h-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with iodine at the 4-position and methyl groups at the 1 and 5 positions. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,5-dimethyl-1h-imidazole can be achieved through various methods. One common approach involves the iodination of 1,5-dimethylimidazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of iodine and the imidazole precursor in a solvent, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1,5-dimethyl-1h-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form imidazole N-oxides or reduced to remove the iodine substituent.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution: Formation of 4-substituted imidazoles.
Oxidation: Imidazole N-oxides.
Reduction: 1,5-dimethylimidazole
Scientific Research Applications
4-Iodo-1,5-dimethyl-1h-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 4-Iodo-1,5-dimethyl-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine substituent enhances the compound’s ability to form halogen bonds, which can stabilize interactions with biological macromolecules. This stabilization can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
- 4-Iodo-1-methyl-1h-imidazole
- 4,5-Diiodo-1-methyl-1h-imidazole
- 4-Iodo-N,N-dimethyl-1h-imidazole-1-sulfonamide
Comparison: 4-Iodo-1,5-dimethyl-1h-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-Iodo-1-methyl-1h-imidazole, the additional methyl group at the 5-position can influence the compound’s reactivity and binding affinity. The presence of multiple iodine atoms in 4,5-Diiodo-1-methyl-1h-imidazole can enhance its halogen bonding capabilities, while the sulfonamide group in 4-Iodo-N,N-dimethyl-1h-imidazole-1-sulfonamide introduces additional functional diversity .
Properties
IUPAC Name |
4-iodo-1,5-dimethylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-5(6)7-3-8(4)2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPJVNGJZNQGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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